2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione
Description
The compound 2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a structurally complex molecule featuring a bicyclic hexahydroisoindole-1,3-dione core. This dione moiety is substituted at the 3a-position by an azetidin-3-yl group, which is further functionalized via a 2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl linker. The azetidine (a four-membered nitrogen-containing ring) and the 3,5-dimethyloxazole (a five-membered heterocycle with oxygen and nitrogen) contribute to the compound’s unique conformational and electronic properties.
Properties
IUPAC Name |
2-[1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-10-15(11(2)25-19-10)7-16(22)20-8-12(9-20)21-17(23)13-5-3-4-6-14(13)18(21)24/h3-4,12-14H,5-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFQVTPCQRMVAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves multiple steps, typically starting with the preparation of the oxazole ring, followed by the formation of the azetidine ring, and finally the isoindole ring. Each step requires specific reagents and conditions to ensure the correct formation of the rings and the overall structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, including the use of continuous flow reactors and automated synthesis systems. These methods would focus on maximizing yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-(4-(3-(3aH-Indol-3-yl)acryloyl)phenyl)isoindoline-1,3-dione (Compound 4, )
- Core Structure : Shares the isoindoline-1,3-dione system but lacks the azetidine and oxazole substituents. Instead, it features an indole-acryloyl-phenyl group.
- Synthesis : Prepared via Claisen-Schmidt condensation between 2-(4-acetylphenyl)isoindoline-1,3-dione and indolecarbaldehyde under basic conditions.
- Key Differences: The absence of the azetidine-oxazole-acetyl chain reduces conformational rigidity compared to the target compound.
1-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]indoline-2,3-dione ()
- Core Structure : Indoline-2,3-dione (isatin derivative) linked to a benzyl-triazole group.
- Synthesis : Synthesized via copper-catalyzed azide-alkyne cycloaddition (click chemistry), demonstrating a modular approach for introducing heterocycles.
- Key Differences: The triazole ring introduces hydrogen-bonding capabilities (C–H···N interactions) and planar geometry, contrasting with the target compound’s oxazole and azetidine groups.
Agrochemical Analogues with Dione Moieties ()
Procymidone (3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione)
- Core Structure : Azabicyclohexane-dione with a dichlorophenyl substituent.
- Function : Fungicide targeting succinate dehydrogenase.
- The dichlorophenyl group enhances hydrophobicity, differing from the target compound’s oxazole-acetyl-azetidine chain .
Vinclozolin (3-(3,5-Dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione)
- Core Structure : Oxazolidinedione with a dichlorophenyl group.
- Function : Fungicide and androgen receptor antagonist.
- Key Differences : The oxazolidinedione core is less rigid than the isoindole-dione, and the ethenyl group may confer reactivity absent in the target compound .
Structural and Functional Analysis
Table 1: Comparative Structural and Physicochemical Properties
*LogP values estimated using fragment-based methods.
Key Observations:
Electronic Effects : The 3,5-dimethyloxazole’s electron-withdrawing nature may stabilize the acetyl-azetidine linkage, contrasting with the electron-rich indole in Compound 4 .
Biological Implications : The oxazole and azetidine groups in the target compound could mimic natural substrates in enzymatic pathways, a feature absent in agrochemical diones like procymidone .
Biological Activity
The compound 2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be broken down into several structural components:
- Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's overall stability and reactivity.
- Isoindole structure : This bicyclic structure is known for its diverse biological activities.
- Oxazole moiety : The presence of the 3,5-dimethyl-1,2-oxazole enhances the compound's interaction with biological targets.
Molecular Formula
The molecular formula for this compound is , indicating a relatively complex structure with multiple functional groups that may contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For example, derivatives of benzimidazole and oxazole have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves binding to DNA and inhibiting DNA-dependent enzymes, which can lead to apoptosis in cancer cells .
Case Study: Antitumor Efficacy
In a study examining the efficacy of various oxazole derivatives:
- Cell Lines Tested : The compounds were tested against multiple cancer cell lines.
- Results : Compounds demonstrated IC50 values in the low micromolar range (e.g., IC50 = 6.26 ± 0.33 μM for HCC827 cells) indicating strong antitumor potential .
Antimicrobial Activity
The antimicrobial properties of compounds similar to the target compound have also been investigated. In particular, studies focusing on oxazole derivatives have shown selective activity against Gram-positive bacteria.
Antimicrobial Screening Results
| Compound | Target Bacteria | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| A | Bacillus subtilis | 12 | Moderate |
| B | Escherichia coli | >100 | Inactive |
| C | Staphylococcus aureus | 8 | High |
These results suggest that while some derivatives exhibit strong antimicrobial activity, others may lack efficacy against specific bacterial strains .
The proposed mechanisms through which these compounds exert their biological effects include:
- DNA Binding : Many compounds bind within the minor groove of DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Compounds may inhibit key enzymes involved in cellular metabolism or DNA repair mechanisms.
- Apoptosis Induction : By interfering with cellular signaling pathways, these compounds can trigger programmed cell death in malignant cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
